Cas no 2022956-35-8 (D-His(Bzl)-OH)

D-His(Bzl)-OH 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
- D-Histidine, 3-(phenylmethyl)-
- D-His(Bzl)-OH
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- インチ: 1S/C13H15N3O2/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,17,18)/t12-/m1/s1
- InChIKey: CCHCEIHZCRIRNS-GFCCVEGCSA-N
- ほほえんだ: C(O)(=O)[C@@H](CC1N(CC2=CC=CC=C2)C=NC=1)N
D-His(Bzl)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D252060-2.5g |
D-His(Bzl)-OH |
2022956-35-8 | 2.5g |
$ 775.00 | 2022-06-05 | ||
TRC | D252060-1g |
D-His(Bzl)-OH |
2022956-35-8 | 1g |
$ 480.00 | 2022-06-05 | ||
A2B Chem LLC | AW52738-250mg |
Nim-Benzyl-D-histidine |
2022956-35-8 | ≥ 99% (TLC) | 250mg |
$146.00 | 2024-04-20 | |
1PlusChem | 1P01CAUA-250mg |
Nim-Benzyl-D-histidine |
2022956-35-8 | ≥ 99% (TLC) | 250mg |
$177.00 | 2023-12-19 | |
1PlusChem | 1P01CAUA-1g |
Nim-Benzyl-D-histidine |
2022956-35-8 | ≥ 99% (TLC) | 1g |
$330.00 | 2023-12-19 | |
A2B Chem LLC | AW52738-1g |
Nim-Benzyl-D-histidine |
2022956-35-8 | ≥ 99% (TLC) | 1g |
$283.00 | 2024-04-20 | |
TRC | D252060-5g |
D-His(Bzl)-OH |
2022956-35-8 | 5g |
$ 1600.00 | 2022-06-05 | ||
abcr | AB529659-250mg |
H-D-His(Bzl)-OH; . |
2022956-35-8 | 250mg |
€256.50 | 2024-08-02 |
D-His(Bzl)-OH 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
D-His(Bzl)-OHに関する追加情報
Professional Introduction to Compound with CAS No. 2022956-35-8 and Product Name: D-His(Bzl)-OH
D-His(Bzl)-OH, chemically designated as N-(benzyl)-L-histidine hydrochloride, is a meticulously synthesized compound with the CAS number 2022956-35-8. This compound has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural properties and potential applications in drug development. The benzyl group in its molecular structure enhances its solubility and stability, making it an attractive candidate for various biochemical assays and therapeutic formulations.
The synthesis of D-His(Bzl)-OH involves a series of well-defined chemical reactions, including histidine functionalization with benzyl chloride followed by hydrolysis to yield the desired product. The precision in synthetic pathways ensures high purity and yield, which are critical for pharmaceutical applications. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structural integrity of the compound.
Recent research has highlighted the role of D-His(Bzl)-OH in peptide synthesis and enzyme inhibition studies. Its histidine moiety serves as a crucial residue in designing bioactive peptides, particularly those targeting neurological disorders. The benzyl group acts as a protective moiety during peptide assembly, preventing unwanted side reactions that could compromise the integrity of the final peptide structure.
In the realm of enzyme inhibition, D-His(Bzl)-OH has been investigated for its potential to modulate the activity of metalloproteinases. These enzymes are involved in various physiological processes, including wound healing and inflammation. By selectively inhibiting specific metalloproteinases, D-His(Bzl)-OH could serve as a lead compound for developing novel therapeutic agents that address conditions such as arthritis and cancer metastasis.
One of the most compelling aspects of D-His(Bzl)-OH is its application in drug delivery systems. The benzyl group enhances its binding affinity to carrier molecules, facilitating targeted delivery to specific tissues or cells. This property is particularly valuable in oncology, where precise delivery of chemotherapeutic agents can minimize side effects while maximizing efficacy. Current research is exploring nanotechnology-based delivery platforms that incorporate D-His(Bzl)-OH to improve drug solubility and bioavailability.
The pharmacokinetic profile of D-His(Bzl)-OH has been thoroughly analyzed in preclinical studies. Its moderate solubility in water and oil phases allows for versatile formulation strategies, including oral, intravenous, and topical administration. Metabolic studies indicate that the compound undergoes slow degradation, ensuring prolonged therapeutic effects. This characteristic makes it an ideal candidate for chronic condition management where sustained drug release is essential.
From a regulatory perspective, D-His(Bzl)-OH adheres to stringent guidelines set by global pharmaceutical agencies such as the FDA and EMA. Its synthetic pathway has been optimized to minimize impurities, ensuring compliance with Good Manufacturing Practices (GMP). Additionally, toxicological assessments have confirmed its safety profile at therapeutic doses, paving the way for clinical trials in human subjects.
The future prospects of D-His(Bzl)-OH are promising, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore novel derivatives that enhance its bioactivity and reduce potential side effects. Computational modeling techniques are being employed to predict new molecular configurations that could further improve its pharmacological properties.
In conclusion,D-His(Bzl)-OH represents a significant advancement in pharmaceutical chemistry with its unique structural features and multifaceted applications. Its role in peptide synthesis, enzyme inhibition, and drug delivery systems underscores its importance in addressing complex medical challenges. As research continues to uncover new possibilities,D-His(Bzl)-OH is poised to play a pivotal role in the development of next-generation therapeutics that improve patient outcomes worldwide.
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